molecular formula C9H10F3N B13582032 [4-(2,2,2-Trifluoroethyl)phenyl]methanamine CAS No. 1198117-94-0

[4-(2,2,2-Trifluoroethyl)phenyl]methanamine

Cat. No.: B13582032
CAS No.: 1198117-94-0
M. Wt: 189.18 g/mol
InChI Key: ZTEJORXFGZIUAC-UHFFFAOYSA-N
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Description

[4-(2,2,2-Trifluoroethyl)phenyl]methanamine: is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,2,2-Trifluoroethyl)phenyl]methanamine typically involves the reaction of 4-bromophenylmethanamine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2,2,2-Trifluoroethyl)phenyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of [4-(2,2,2-Trifluoroethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Comparison with Similar Compounds

  • [4-(2,2,2-Trifluoroethyl)phenyl]methanol
  • [4-(2,2,2-Trifluoroethyl)phenyl]acetic acid
  • [4-(2,2,2-Trifluoroethyl)phenyl]ethanol

Comparison: Compared to its analogs, [4-(2,2,2-Trifluoroethyl)phenyl]methanamine exhibits unique properties due to the presence of the methanamine group. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical synthesis and biological applications. Additionally, the trifluoroethyl group imparts increased lipophilicity and metabolic stability, distinguishing it from other similar compounds .

Properties

CAS No.

1198117-94-0

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

[4-(2,2,2-trifluoroethyl)phenyl]methanamine

InChI

InChI=1S/C9H10F3N/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h1-4H,5-6,13H2

InChI Key

ZTEJORXFGZIUAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)CN

Origin of Product

United States

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